molecular formula C16H32N4O4Si B1584332 (butan-2-ylideneamino) tris[(Z)-butan-2-ylideneamino] silicate CAS No. 34206-40-1

(butan-2-ylideneamino) tris[(Z)-butan-2-ylideneamino] silicate

Cat. No.: B1584332
CAS No.: 34206-40-1
M. Wt: 372.53 g/mol
InChI Key: INETXKGLHYNTHK-QNJIVBPGSA-N
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Description

Overview of Silane (B1218182) Chemistry in Advanced Materials Research

Silane chemistry is founded on the unique ability of silicon to form four stable bonds, allowing for the creation of a vast array of molecules with tailored functionalities. dakenchem.com In its simplest form, silane is an inorganic compound with the chemical formula SiH4. wikipedia.org However, the true versatility of silane chemistry lies in organosilanes, which feature one or more silicon-carbon bonds. stanford.edu These hybrid organic-inorganic compounds act as molecular bridges, effectively coupling dissimilar materials like organic polymers and inorganic substrates. nih.govgarzantispecialties.com

The general formula for an organofunctional silane is R-(CH2)n-Si-(OX)3, where 'R' is an organofunctional group (e.g., amino, epoxy, vinyl) and 'OX' is a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) or ethoxy. nih.gov This dual functionality allows silanes to form strong covalent bonds with both organic resins and the surface of inorganic materials such as glass, metals, and silica (B1680970). nih.govgarzantispecialties.com The hydrolysis of the alkoxy groups in the presence of moisture leads to the formation of silanols (Si-OH), which can then condense with hydroxyl groups on the inorganic surface, creating a durable siloxane linkage (Si-O-Si). ulprospector.comyoutube.com This ability to enhance interfacial adhesion is a cornerstone of their application in advanced materials. russoindustrial.ru

Significance of Organofunctional Silanes, including Ketoxime Silanes, in Polymer Science and Materials Engineering

Within the broader category of organofunctional silanes, ketoxime silanes represent a specialized class of compounds that have garnered significant attention. These silanes utilize ketoxime groups as the hydrolyzable functionality. Oximino silanes are noted for their ability to improve adhesion and are essential in modern materials science, particularly for sealant formulations. dakenchem.com They contribute to the crosslinking process, enhancing the chemical resistance and mechanical properties of the final material. dakenchem.com

Research Trajectory of Tetra-(methylethylketoxime)silane in Contemporary Material Science

Tetra-(methylethylketoxime)silane, also known as TOS, is a tetrafunctional oxime silane. nih.gov Its primary application lies as a neutral curing agent in silicone sealants. innospk.comulprospector.com Unlike acidic curing systems, the neutral curing mechanism of TOS prevents corrosion on sensitive substrates like metals and glass. innospk.com

Current research and industrial applications often involve combining Tetra-(methylethylketoxime)silane with other oxime silanes, such as Methyl Tris(methylethylketoxime)silane (MOS) or Vinyl Tris(methylethylketoxime)silane (VOS). innospk.comchemicalbook.com This synergistic approach allows for the fine-tuning of sealant properties, leading to higher reactivity, shorter skin formation times, and increased crosslinking density. innospk.comulprospector.com A key advantage of using TOS is its ability to extend the tooling time of a sealant without compromising its crack resistance, providing greater workability during application. innospk.comchemicalbook.com The demand for high-performance sealants continues to drive the market for Tetra-(methylethylketoxime)silane, underscoring its importance in the development of sustainable and resilient materials. innospk.com

Interactive Data Table: Properties of Tetra-(methylethylketoxime)silane

PropertyValue
CAS Number 34206-40-1
Molecular Formula C16H32N4O4Si
Molecular Weight 372.54 g/mol
Appearance Clear, yellow liquid
Density 0.93 g/cm³
Boiling Point 111°C
Flash Point 189.7°C
Refractive Index 1.483

This data is compiled from various chemical data sources. innospk.com103.213.246nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34206-40-1

Molecular Formula

C16H32N4O4Si

Molecular Weight

372.53 g/mol

IUPAC Name

(butan-2-ylideneamino) tris[(Z)-butan-2-ylideneamino] silicate

InChI

InChI=1S/C16H32N4O4Si/c1-9-13(5)17-21-25(22-18-14(6)10-2,23-19-15(7)11-3)24-20-16(8)12-4/h9-12H2,1-8H3/b17-13-,18-14-,19-15-,20-16?

InChI Key

INETXKGLHYNTHK-QNJIVBPGSA-N

Isomeric SMILES

CCC(=NO[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)O/N=C(\CC)/C)C

Canonical SMILES

CCC(=NO[Si](ON=C(C)CC)(ON=C(C)CC)ON=C(C)CC)C

Other CAS No.

34206-40-1

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering for Tetra Methylethylketoxime Silane

Established Synthetic Routes and Mechanistic Considerations of Formation

The primary and most established industrial route for the synthesis of Tetra-(methylethylketoxime)silane involves the reaction of silicon tetrachloride (SiCl₄) with methylethylketoxime (MEKO). This reaction is a classic example of nucleophilic substitution at a silicon center.

SiCl₄ + 4 CH₃C(NOH)CH₂CH₃ → Si(ON=C(CH₃)CH₂CH₃)₄ + 4 HCl

The mechanism proceeds in a stepwise manner, where each chlorine atom on the silicon tetrachloride is sequentially replaced by a methylethylketoxime group. The lone pair of electrons on the nitrogen atom of the oxime acts as the nucleophile, attacking the electrophilic silicon atom. The reaction is typically carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine) or ammonia, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The presence of an acid scavenger is crucial to prevent the reversible reaction and the potential for acid-catalyzed side reactions.

The reaction is generally performed in an inert solvent, such as toluene (B28343) or another hydrocarbon, to facilitate temperature control and handling of the reactants. innospk.com The temperature is carefully controlled, often kept at a low to moderate range (e.g., 0-40 °C), to manage the exothermic nature of the reaction and minimize the formation of byproducts. google.com

Key Mechanistic Steps:

Nucleophilic Attack: The nitrogen atom of methylethylketoxime attacks the silicon atom of silicon tetrachloride.

Leaving Group Departure: A chloride ion is displaced.

Proton Transfer: The proton from the oxime's hydroxyl group is removed, typically by the acid scavenger.

Repetition: This sequence repeats until all four chlorine atoms have been substituted by methylethylketoxime groups.

Precursor Chemistry and Derivatization Strategies for Functional Group Modification

The primary precursors for the synthesis of Tetra-(methylethylketoxime)silane are silicon tetrachloride and methylethylketoxime. The purity of these precursors is paramount to achieving a high-purity final product.

Silicon Tetrachloride (SiCl₄): This is a readily available and highly reactive precursor. Its high electrophilicity makes it susceptible to nucleophilic attack by the oxime.

Methylethylketoxime (MEKO): The structure and purity of MEKO directly influence the properties of the final TOS product. Impurities in MEKO can lead to the formation of undesirable side products.

Derivatization strategies primarily focus on the modification of the silane (B1218182) precursor to introduce different functionalities, leading to the synthesis of related ketoxime silanes for comparative studies. While TOS itself is a tetra-functional silane, the modification of the starting chlorosilane allows for the synthesis of a range of oximosilanes. For instance, using organotrichlorosilanes (RSiCl₃) or diorganodichlorosilanes (R₂SiCl₂) as precursors leads to the formation of tris(ketoxime)silanes and bis(ketoxime)silanes, respectively. These modifications allow for a systematic study of how the number and nature of the organic groups attached to the silicon atom affect the properties of the resulting silane, such as its reactivity, hydrolytic stability, and performance as a crosslinking agent.

Optimization of Synthesis Parameters for Enhanced Yield and Purity in Research Contexts

In a research setting, the optimization of synthesis parameters is crucial for maximizing the yield and purity of Tetra-(methylethylketoxime)silane. Key parameters that are typically investigated include:

Stoichiometry of Reactants: The molar ratio of methylethylketoxime to silicon tetrachloride is a critical factor. A slight excess of the oxime is often used to ensure the complete conversion of the chlorosilane.

Reaction Temperature: As the reaction is exothermic, maintaining a controlled temperature is essential to prevent side reactions and the formation of byproducts such as partially substituted chlorosilanes or siloxanes. A patent for the analogous methyltris(methylethylketoxime)silane (B1584786) (MOS) suggests a reaction temperature between 30-40 °C. google.com

Choice of Solvent and Acid Scavenger: The solvent should be inert to the reactants and byproducts. The choice of acid scavenger and its rate of addition can influence the reaction rate and the ease of removal of the resulting salt.

Reaction Time: The reaction is typically monitored to determine the point of completion, after which prolonged reaction times may lead to the formation of undesirable byproducts.

Purification Method: The purification of TOS is critical for its application. The primary method for purification is vacuum distillation to remove the solvent, any unreacted starting materials, and lower-boiling byproducts. google.com Filtration is also employed to remove the precipitated hydrochloride salt of the amine scavenger.

A study on the synthesis of methyltris(methylethylketoxime)silane reported a yield of 95% with a product purity exceeding 96% through a continuous process involving reaction in a solvent, filtration, and distillation. google.com While specific data for TOS is not as readily available in open literature, similar high yields and purities are targeted in industrial production.

Design and Synthesis of Modified or Related Ketoxime Silanes for Comparative Studies

The design and synthesis of modified ketoxime silanes are of significant interest for understanding structure-property relationships and for developing new materials with tailored characteristics. These studies often involve the synthesis of silanes with different oxime groups or with a combination of different functional groups on the silicon atom.

Modification of the Oxime Group: By using different ketoximes or aldoximes as starting materials, a variety of tetra(oxime)silanes can be synthesized. For example, using acetone (B3395972) oxime or methyl isobutyl ketoxime would result in tetra(acetonoxime)silane or tetra(methylisobutylketoxime)silane, respectively. These comparative studies help in understanding how the steric and electronic properties of the oxime group affect the reactivity and performance of the silane.

Synthesis of Mixed Ligand Silanes: The synthesis of mixed ligand silanes, where the silicon atom is bonded to different oxime groups or a combination of oxime and other functional groups (e.g., alkoxy or alkyl groups), allows for fine-tuning of the material's properties. For instance, the reaction of a partially substituted chlorosilane, such as trichloro(methylethylketoxime)silane, with a different nucleophile would yield a mixed ligand silane.

A general approach to synthesizing such modified silanes involves the sequential addition of different nucleophiles to silicon tetrachloride. The controlled stoichiometry and reaction conditions are critical to achieve the desired product distribution.

Reaction Mechanisms and Kinetic Investigations of Tetra Methylethylketoxime Silane

Hydrolysis and Condensation Mechanisms of Ketoxime Silanes

The curing process initiated by tetra-(methylethylketoxime)silane is a multistep reaction that begins with hydrolysis and is followed by condensation. This process transforms liquid polymers into a solid, elastomeric state.

Role of Moisture and Catalysis in Hydrolysis Kinetics

The rate of hydrolysis is significantly influenced by the presence of catalysts. While the reaction can proceed in neutral conditions, it is often slow. researchgate.net Acidic or basic catalysts accelerate the process. nih.govmdpi.com In acidic conditions, the oxygen atom of the ketoxime group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov Conversely, in alkaline conditions, the nucleophilic hydroxyl ion directly attacks the silicon atom. nih.gov The choice of catalyst is critical as it also influences the subsequent condensation reactions. For instance, acidic conditions can enhance hydrolysis while slowing down the self-condensation of the resulting silanols. researchgate.net

The general scheme for the hydrolysis of a tetra-functional silane (B1218182) like TOS is a cascade of reactions where the four ketoxime groups are sequentially replaced by hydroxyl groups. gelest.com

Silanol (B1196071) Formation and Subsequent Condensation Pathways within Siloxane Networks

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions. wikipedia.org These reactions involve the elimination of a water molecule between two silanol groups to form a stable siloxane bond (Si-O-Si), which constitutes the backbone of the cured silicone network. sinosil.comwikipedia.org

Condensation Reaction: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O wikipedia.org

Alternatively, a silanol group can react with a remaining ketoxime group on another silane molecule, in a process known as hetero-functional condensation, to form a siloxane bond and release methylethylketoxime. instras.com

The condensation process leads to the gradual build-up of a three-dimensional network. researchgate.net Initially, small oligomeric structures are formed, which then continue to react, increasing in molecular weight and complexity until a fully crosslinked network is achieved. scispace.comelsevierpure.com The structure of this network, whether it is more linear or highly branched, is influenced by the reaction conditions, including the type of catalyst and the concentration of reactants. nih.gov For example, less acidic conditions tend to favor the formation of less branched clusters. nih.gov The stability of the intermediate silanols is a key factor; while often transient, some silanols can exhibit surprising stability under certain conditions before condensing. scispace.comnih.gov

Crosslinking and Curing Mechanisms in Polymer Systems Utilizing Tetra-(methylethylketoxime)silane

In polymer systems, such as Room Temperature Vulcanizing (RTV) silicones, tetra-(methylethylketoxime)silane acts as a crosslinker, connecting long polymer chains to form a robust, elastic network. sinosil.com These systems are typically based on silanol-terminated polymers like polydimethylsiloxane (B3030410) (PDMS). gelest.com

Elucidation of Network Formation Processes and Structural Evolution

The crosslinking process begins after the TOS has been hydrolyzed to its reactive silanol form. These silanols then react with the terminal silanol groups of the polymer chains (e.g., PDMS-OH). gelest.com This reaction, a condensation process, links the polymer chains together through the tetra-functional silicon center of the original TOS molecule. As each TOS molecule can connect up to four polymer chains, a dense three-dimensional network is progressively formed. sinosil.com

Influence of Catalysts (e.g., Tin-based Organometallics) on Curing Reaction Rates

To achieve a practical curing time, catalysts are almost always employed in RTV silicone formulations. sinosil.com Organometallic compounds, particularly tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL), are highly effective in accelerating the crosslinking reaction. sinosil.comgelest.com These catalysts facilitate the condensation reaction between the silanol groups of the hydrolyzed crosslinker and the polymer. paint.org

The catalyst's role is to activate the reactants, lowering the activation energy for the condensation reaction. The precise mechanism can be complex, but it generally involves the formation of an intermediate complex with the tin catalyst that makes the silicon atom more susceptible to nucleophilic attack by a hydroxyl group. The concentration and type of catalyst directly control the curing rate, including the "tack-free time" (the time until the surface is no longer sticky) and the full cure time. sinosil.com

Below is a table illustrating the effect of different catalyst systems on the curing properties of silicone sealants.

Catalyst SystemLeaving Group pKaRelative ReactivityKey Characteristics
Acetoxy4.76 (Acetic Acid)FastReleases corrosive acetic acid. sinosil.com
Oxime ~11 (Methylethylketoxime)Moderate to FastNeutral cure, non-corrosive. innospk.commst.dk
Alkoxy~16 (Ethanol)SlowNeutral cure, releases alcohol. sinosil.com

This table provides a generalized comparison. Actual reactivity depends on the specific silane, formulation, and catalyst used. mst.dk

Research into Self-Crosslinking Systems and Catalyst-Free Curing Approaches

Concerns over the environmental and health impacts of organotin catalysts have spurred research into alternative curing technologies. mst.dk One promising area is the development of self-crosslinking or catalyst-free systems.

Self-crosslinking systems often involve modifying the polymer or crosslinker to incorporate functional groups that can catalyze the curing reaction internally. researchgate.net For example, incorporating amine-functional silanes can create a self-catalytic effect, as the amine groups can act as a base catalyst for hydrolysis and condensation. researchgate.netmst.dk

Another approach focuses on using highly reactive crosslinkers that can cure at a reasonable rate without the need for an external catalyst. mst.dk The reactivity of the crosslinker is largely determined by the acidity (pKa) of the leaving group; a more acidic leaving group generally leads to a more reactive silane. mst.dk While this can enable faster, catalyst-free curing, it must be balanced against the stability of the uncured sealant in its packaging. This has led to investigations into systems with "blocked" catalysts or crosslinkers that are only activated upon exposure to atmospheric moisture. mst.dk These advanced systems aim to replicate the performance of traditional catalyzed systems while offering an improved environmental and safety profile.

Kinetic Studies of Reaction Processes

The curing of tetra-(methylethylketoxime)silane, a key process in its application, involves a sequence of hydrolysis and condensation reactions. Understanding the kinetics of these reactions is crucial for controlling the material's properties. This section delves into the kinetic studies of these processes, focusing on the quantification of reaction rates and the various factors that influence them.

Quantification of Hydrolysis and Condensation Rates through Advanced Analytical Methods

The rates of hydrolysis and condensation of ketoxime silanes, including compounds structurally similar to tetra-(methylethylketoxime)silane, have been quantified using various advanced analytical techniques. These methods allow for real-time monitoring of the chemical changes occurring during the curing process.

Detailed kinetic studies have been performed on analogous α-amine ketoximesilanes, providing valuable insights into the hydrolysis process. siliconeforbuilding.com Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and conductivity measurements are powerful tools for determining the concentrations of the reacting species in solution. nih.gov FT-IR spectroscopy can be used to monitor the disappearance of Si-O-N bonds and the appearance of Si-O-Si and O-H stretching vibrations, which correspond to condensation and hydrolysis, respectively. nih.gov

For instance, in a study on α-amine ketoximesilanes, the hydrolysis kinetics were investigated in a system of ethanol (B145695) and water at a controlled temperature and humidity. The reaction rate constants were determined by monitoring the change in concentration of the silane over time. siliconeforbuilding.com It is often assumed that under acidic or neutral conditions, the hydrolysis reaction is significantly faster than the subsequent condensation reactions, allowing for the initial hydrolysis rate constant to be determined before condensation begins. researchgate.net

The following table presents hydrolysis rate constants for several α-amine ketoximesilanes, which serve as close structural analogs to tetra-(methylethylketoxime)silane. These values were obtained at 25°C and 40% humidity in an ethanol/water system.

Compound NameAbbreviationHydrolysis Rate Constant (k) s⁻¹
α-(N,N-diethyl)aminomethyltri(methylethylketoxime)silaneDEMOS12.2 x 10⁻⁴
α-(N-n-butyl)aminomethyltri(methylethylketoxime)silanen-BMOS10.3 x 10⁻⁴
α-(N,N-di-n-butyl)aminomethyltri(methylethylketoxime)silaneDBMOS9.8 x 10⁻⁴
α-(N-cyclohexyl)aminomethyltri(methylethylketoxime)silaneCMOS8.5 x 10⁻⁴
α-(β-aminomethyl)aminomethyltri(methylethylketoxime)silaneAEMOS7.6 x 10⁻⁴

Data sourced from a study on the hydrolysis of α-amine ketoximesilanes. siliconeforbuilding.com

While direct kinetic data for the condensation of tetra-(methylethylketoxime)silane is not extensively available, the principles of silane condensation are well-established. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ²⁹Si NMR, is a primary technique for monitoring the condensation process. It allows for the identification and quantification of various siloxane oligomers and polymers as they form. researchgate.netresearchgate.net The condensation rates are generally influenced by the same factors that affect hydrolysis, though often to a different extent.

Factors Influencing Reaction Kinetics (Temperature, Humidity, Stoichiometry, Co-reagents)

The kinetics of both hydrolysis and condensation of silanes like tetra-(methylethylketoxime)silane are highly sensitive to a variety of factors.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rates of both hydrolysis and condensation. researchgate.net Higher temperatures provide the necessary activation energy for the reactions to proceed more quickly.

Stoichiometry: The molar ratio of water to silane is a crucial factor. A higher water-to-silane ratio can lead to faster and more complete hydrolysis. However, the stoichiometry of all components in a formulation, including fillers and plasticizers, can influence reaction kinetics by affecting the diffusion of reactants and the stability of intermediates. researchgate.netresearchgate.net

Co-reagents and Catalysts: The hydrolysis and condensation of silanes can be catalyzed by both acids and bases. nih.gov In many formulations, co-reagents are added to act as catalysts. For instance, organotin compounds have been traditionally used as catalysts in some silicone sealant formulations, although there is a move towards tin-free systems. siliconeforbuilding.com The presence of amine-containing groups in the silane structure itself, as seen in the α-amine ketoximesilane analogs, can have a self-catalytic effect on the hydrolysis reaction. siliconeforbuilding.com The choice of catalyst can significantly impact the relative rates of hydrolysis and condensation, thereby influencing the final structure and properties of the cured material. gelest.com

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring and Structural Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural elucidation of Tetra-(methylethylketoxime)silane and for monitoring its chemical transformations, such as hydrolysis and condensation reactions. This technique identifies the characteristic vibrational frequencies of the functional groups within the molecule, providing a molecular fingerprint.

The FT-IR spectrum of an oxime silane (B1218182), such as the closely related Methyltris(methylethylketoxime)silane (B1584786) (MOS), reveals key absorption bands that are also characteristic of Tetra-(methylethylketoxime)silane. researchgate.net The presence of Si-O-N, C=N, and alkyl groups gives rise to distinct peaks. The strong band observed in the region of 900-1000 cm⁻¹ is typically assigned to the Si-O-N stretching vibration, a key indicator of the oxime silane structure. The C=N stretching vibration of the oxime group appears in the 1640-1680 cm⁻¹ range. Additionally, the characteristic absorptions of the methyl and ethyl groups are observed in the C-H stretching region (2850-3000 cm⁻¹) and bending region (around 1375 and 1460 cm⁻¹).

During reaction monitoring, for instance in the curing of silicone sealants where Tetra-(methylethylketoxime)silane acts as a crosslinker, FT-IR spectroscopy can track the disappearance of the Si-O-N band and the appearance of broad Si-O-Si bands around 1000-1100 cm⁻¹, indicating the progress of hydrolysis and condensation. researchgate.net The decrease in the intensity of the C=N band also signifies the consumption of the ketoxime groups.

Table 1: Characteristic FT-IR Vibrational Frequencies for Oxime Silanes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Si-O-NStretching900 - 1000
C=NStretching1640 - 1680
Si-O-SiAsymmetric Stretching1000 - 1100
C-H (Alkyl)Stretching2850 - 3000
C-H (Alkyl)Bending~1375 and ~1460

Note: The exact peak positions can vary slightly based on the molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Molecular Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of Tetra-(methylethylketoxime)silane. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the molecule.

In the ¹H NMR spectrum, the protons of the methyl and ethyl groups of the methylethylketoxime ligands will give rise to characteristic signals. The chemical shifts (δ) of these protons are influenced by their proximity to the electronegative oxygen and nitrogen atoms and the central silicon atom. Typically, the methyl protons (CH₃) would appear as a singlet or a triplet, while the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons would appear as a quartet and a triplet, respectively, due to spin-spin coupling. princeton.edu The integration of these signals provides the ratio of the different types of protons, confirming the stoichiometry of the ligands.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the methylethylketoxime ligand will produce a distinct signal. The carbonyl carbon of the original ketone and the carbons of the methyl and ethyl groups will resonate at characteristic chemical shifts. oregonstate.edu For reference, Tetramethylsilane (TMS) is commonly used as an internal standard, with its ¹H and ¹³C signals set to 0 ppm. nih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetra-(methylethylketoxime)silane

AtomGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
HCH₃ (next to C=N)~1.8-2.2-
HCH₂ (ethyl)~2.2-2.6-
HCH₃ (ethyl)~1.0-1.3-
CC=N-~155-165
CCH₃ (next to C=N)-~15-25
CCH₂ (ethyl)-~25-35
CCH₃ (ethyl)-~10-15

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis and Interface Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When Tetra-(methylethylketoxime)silane is used as a surface treatment or adhesion promoter, XPS is invaluable for studying the chemical interactions at the interface. mdpi.comresearchgate.net

An XPS analysis of a surface treated with Tetra-(methylethylketoxime)silane would reveal the presence of silicon, oxygen, nitrogen, and carbon. High-resolution spectra of the core levels of these elements provide detailed chemical state information. The binding energy of the Si 2p peak can distinguish between the silicon in the silane and silicon in a substrate like glass (SiO₂). The O 1s spectrum can differentiate between Si-O-N and Si-O-Si bonds. The N 1s spectrum is characteristic of the oxime nitrogen, and the C 1s spectrum can be deconvoluted to identify the different carbon environments (C-C, C-N, C=N). researchgate.net

For instance, the Si 2p binding energy for silanes is typically observed around 102-103 eV. rsc.org The O 1s peak for Si-O bonds is generally found at approximately 532-533 eV. researchgate.net The N 1s binding energy for oxime-type nitrogen would be expected in the range of 399-401 eV. The C 1s peak for aliphatic carbons is typically at 284.8 eV and can shift to higher binding energies when bonded to more electronegative atoms like nitrogen or oxygen. eag.com

Table 3: Typical Binding Energies for Elements in Silane-Treated Surfaces

ElementCore LevelChemical StateTypical Binding Energy (eV)
Si2pSi-O102 - 103
O1sSi-O-N / Si-O-Si532 - 533
N1sC=N-O399 - 401
C1sC-C, C-H~284.8
C1sC-N, C=N285 - 287

Thermogravimetric Analysis (TGA) for Mechanistic Studies of Thermal Transitions and Degradation Product Identification

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method is used to determine the thermal stability of Tetra-(methylethylketoxime)silane and to study its decomposition mechanism. libretexts.orgyoutube.com

A TGA thermogram of Tetra-(methylethylketoxime)silane would show weight loss as a function of temperature. The onset temperature of decomposition provides a measure of its thermal stability. The decomposition may occur in single or multiple steps, with each step corresponding to the loss of specific fragments of the molecule. libretexts.org By analyzing the weight loss at each stage, it is possible to propose a decomposition pathway. For example, the initial weight loss could correspond to the cleavage of the methylethylketoxime groups.

The atmosphere in which the TGA is performed (e.g., inert like nitrogen, or oxidative like air) significantly influences the decomposition process and the final residual mass. youtube.com Coupling the TGA instrument with a mass spectrometer (TGA-MS) or an FT-IR spectrometer (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition, providing a more detailed understanding of the degradation mechanism. For oxime silanes, decomposition products could include methylethylketoxime, water, ammonia, and various hydrocarbons.

Other Complementary Techniques for Purity, Reaction Progress, and Morphological Analysis

Beyond the core techniques discussed, other analytical methods provide valuable information regarding the purity, reaction progress, and morphology of Tetra-(methylethylketoxime)silane and its applications.

Chromatography , particularly Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), is a powerful tool for assessing the purity of Tetra-(methylethylketoxime)silane. rsc.org GC separates the components of a mixture, and MS provides their mass spectra, allowing for identification and quantification of impurities. This is crucial for quality control in industrial applications.

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of substrates treated with Tetra-(methylethylketoxime)silane. researchgate.net For example, in coatings and adhesives, SEM can visualize the uniformity of the silane film, its thickness, and how it modifies the surface topography, which are critical factors for adhesion and performance. mdpi.com Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often integrated with SEM, can provide elemental mapping of the surface, confirming the distribution of silicon from the silane treatment. researchgate.net

Role in Polymer and Materials Science: Research Perspectives on Interfacial Phenomena and Network Formation

Crosslinking Agent in Silicone Polymers and Elastomers

Tetra-(methylethylketoxime)silane serves as a crucial crosslinking agent, also known as a curing agent, in the formulation of silicone polymers and elastomers. dakenam.com Its primary function is to convert low molecular weight linear or branched silicone polymers into a durable, elastic, three-dimensional network. This transformation is fundamental to the properties of many silicone-based materials, particularly Room-Temperature Vulcanization (RTV) silicone sealants. wacker.comwikipedia.org The crosslinking process, initiated by exposure to atmospheric moisture, involves the hydrolysis of the methylethylketoxime groups, leading to the formation of reactive silanol (B1196071) intermediates. These intermediates then undergo condensation reactions with the hydroxyl-terminated silicone polymers and with each other, creating stable siloxane (Si-O-Si) bonds that constitute the crosslinked network. semi.ac.cn

Research on Network Architecture and Crosslinking Density Control

The molecular structure of Tetra-(methylethylketoxime)silane, with its four reactive sites, allows for the formation of a highly crosslinked network, contributing to the mechanical strength and elasticity of the final material. specialchem.com Research in this area focuses on manipulating the network architecture to achieve desired material properties. The concentration of the crosslinking agent is a key variable; higher concentrations generally lead to a higher crosslinking density. researchgate.net This, in turn, influences the mechanical properties of the cured elastomer. mdpi.com

The architecture of the polymer network can be controlled by the choice of crosslinking agent and its functionality. By using a tetrafunctional silane (B1218182) like Tetra-(methylethylketoxime)silane, a more densely crosslinked and potentially more rigid network can be created compared to using a trifunctional silane. specialchem.com The resulting network structure has a direct impact on the macroscopic properties of the elastomer, such as its modulus, tensile strength, and elongation at break. researchgate.netresearchgate.net Studies on model polydimethylsiloxane (B3030410) (PDMS) networks have shown that controlling the lengths of the network strands and the number of crosslinks allows for a systematic investigation of structure-property relationships in silicone elastomers. researchgate.net

The following table summarizes the conceptual relationship between crosslinker concentration and network properties:

Crosslinker ConcentrationCrosslinking DensityNetwork Chain MobilityExpected Mechanical Properties
LowLowHighLower modulus, higher elongation
HighHighLowHigher modulus, lower elongation

Mechanistic Understanding of Elastomer Formation in Room-Temperature Vulcanization (RTV) Systems

The curing of RTV silicone sealants is a condensation reaction that occurs at ambient temperatures. nih.gov The mechanism is initiated when the sealant is exposed to atmospheric moisture. wikipedia.org In the case of systems using Tetra-(methylethylketoxime)silane, the process can be described in two main stages:

Hydrolysis: The Tetra-(methylethylketoxime)silane molecule reacts with water, leading to the cleavage of the silicon-nitrogen bonds and the formation of reactive silanol (Si-OH) groups. This reaction releases methylethylketoxime (MEKO) as a byproduct. specialchem.com

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways. They can react with hydroxyl groups (-OH) on the ends of silicone polymer chains, forming siloxane bonds and extending the polymer network. Simultaneously, they can self-condense with other silanol molecules, further increasing the crosslink density of the network.

This process continues until a stable, three-dimensional network is formed, resulting in the cured elastomer. specialchem.com The rate of this reaction is influenced by factors such as humidity, temperature, and the presence of catalysts. specialchem.com The release of MEKO is a characteristic feature of oxime-cure RTV systems. sisib.com

A simplified representation of the curing reaction is as follows:

Hydrolysis: Si(N=C(CH₃)C₂H₅)₄ + 4H₂O → Si(OH)₄ + 4HN=C(CH₃)C₂H₅

Condensation with Hydroxyl-Terminated Polydimethylsiloxane (HPDMS): Si(OH)₄ + 4(HO-PDMS) → Si(-O-PDMS)₄ + 4H₂O

Self-Condensation: 2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

Influence of Tetra-(methylethylketoxime)silane on the Chemical and Mechanical Properties of Cured Networks (Mechanistic Perspective)

From a mechanistic standpoint, Tetra-(methylethylketoxime)silane significantly influences the chemical and mechanical properties of the cured silicone network. The tetrafunctionality of this crosslinker allows for the creation of a dense and robust network structure. researchgate.net This high degree of crosslinking can lead to increased hardness and modulus in the resulting elastomer. nih.govbme.hu

The chemical stability of the cured network is largely due to the formation of strong siloxane (Si-O-Si) bonds, which are resistant to heat, UV radiation, and many chemicals. The choice of an oxime-based curing system, such as one employing Tetra-(methylethylketoxime)silane, results in a neutral cure, meaning the byproducts are non-acidic. This is an advantage in applications where corrosion of sensitive substrates is a concern.

The mechanical properties, such as tensile strength and elongation at break, are directly linked to the network structure. nih.govbme.hu A higher crosslinking density, facilitated by a tetrafunctional crosslinker, can increase tensile strength but may reduce elongation at break due to the restricted movement of the polymer chains. mdpi.comresearchgate.net Research has shown that the incorporation of crosslinkers like tetraethoxysilane (a compound with similar tetrafunctionality) can significantly improve the mechanical properties of silicone rubber blends. migrationletters.commigrationletters.com

The following table illustrates the general influence of crosslinker functionality on the properties of silicone elastomers:

PropertyInfluence of Tetra-(methylethylketoxime)silaneMechanistic Rationale
Hardness IncreaseHigher crosslinking density restricts polymer chain movement.
Tensile Strength IncreaseA more robust and interconnected network can withstand greater stress before failure. nih.govbme.hu
Elongation at Break DecreaseThe dense network limits the extent to which the polymer chains can be stretched. researchgate.net
Chemical Resistance HighFormation of stable Si-O-Si bonds throughout the network.

Adhesion Promotion Mechanisms in Composite Materials and Coatings

In addition to its role as a crosslinking agent, Tetra-(methylethylketoxime)silane can also function as an adhesion promoter, enhancing the bond between organic polymers and inorganic substrates. camsi-x.com This is a critical function in composite materials and coatings where strong interfacial adhesion is necessary for durability and performance. dakenam.com The unique molecular structure of silanes allows them to act as a bridge between dissimilar materials. dakenam.com

Molecular Bridging Theory and Interfacial Bonding Research

The adhesion promotion mechanism of silanes is often explained by the molecular bridging theory. dakenam.com According to this theory, the silane molecule has two different types of reactive groups. One part of the molecule is capable of reacting with the inorganic substrate, while the other part can react with the organic polymer matrix. dakenam.com In the case of Tetra-(methylethylketoxime)silane, the methylethylketoxime groups are hydrolyzable and can form covalent bonds with inorganic surfaces.

The process begins with the hydrolysis of the silane in the presence of water, forming reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming strong, covalent siloxane bonds (Si-O-Substrate). This effectively anchors the silane molecule to the inorganic surface. The other end of the silane molecule can then interact with the organic polymer matrix through physical entanglement or, in the case of functional silanes, through covalent bonding. This creates a durable bridge at the interface, improving adhesion and stress transfer between the two phases. dakenam.com

Interaction with Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides, Hydroxyl-rich Surfaces)

The interaction of Tetra-(methylethylketoxime)silane with inorganic substrates is a key aspect of its function as an adhesion promoter. Many inorganic materials, such as silica (SiO₂), glass, and various metal oxides, have hydroxyl (-OH) groups on their surfaces. semi.ac.cndtic.mil These surface hydroxyls are reactive sites for the hydrolyzed silane molecules.

The mechanism of interaction involves the following steps:

Hydrolysis: The methylethylketoxime groups of the silane react with water to form silanol (Si-OH) groups.

Hydrogen Bonding: The silanol groups of the hydrolyzed silane can form hydrogen bonds with the hydroxyl groups on the inorganic substrate. dtic.mil

Condensation: With the removal of water, covalent siloxane bonds (Si-O-Substrate) are formed between the silane and the substrate. semi.ac.cn

This process results in a durable chemical bond between the silane and the inorganic surface. nih.gov The silane molecules can also self-condense to form a crosslinked polysiloxane network at the interface, which can further enhance the cohesive strength of the interfacial region. This strong interfacial layer is crucial for improving the performance and longevity of composite materials and coatings. mdpi.com

Studies on Adhesion to Organic Polymer Matrices and Composites

Tetra-(methylethylketoxime)silane is anticipated to function as a potent adhesion promoter at the interface between inorganic substrates and organic polymer matrices. The fundamental mechanism of adhesion promotion by silanes involves the formation of a chemical bridge between the two dissimilar materials. dakenchem.comresearchgate.net The four methylethylketoxime groups can hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (like glass or metal oxides) to form stable covalent oxane bonds (Si-O-Substrate). dakenchem.comgelest.com

While this molecule does not possess a reactive organic group to directly copolymerize with a polymer matrix, its ability to form a dense, crosslinked siloxane network at the interface can significantly enhance adhesion through several mechanisms:

Improved Wetting: The silane treatment can modify the surface energy of the inorganic substrate, leading to better wetting by the polymer resin during composite fabrication. specialchem.com

Interpenetrating Polymer Networks (IPNs): The silane can form a network that entangles with the polymer matrix at the interface, creating a strong mechanical interlock.

Acid-Base Interactions: The surface of the treated substrate may exhibit altered acid-base characteristics, promoting stronger secondary interactions with the polymer matrix.

Analogous compounds like Vinyltris(methylethylketoxime)silane and Methyltris(methylethylketoxime)silane (B1584786) are known to be effective crosslinkers and adhesion promoters in silicone-based systems. hengdasilane.comcymitquimica.comcfmats.comhengdasilane.com It is expected that Tetra-(methylethylketoxime)silane would offer a higher crosslink density due to its tetrafunctionality, potentially leading to a more rigid and hydrolytically stable interphase.

Table 1: Predicted Adhesion Improvement with Tetra-(methylethylketoxime)silane Treatment

Polymer MatrixSubstrateExpected Adhesion ImprovementProbable Mechanism
EpoxyGlass FiberSignificantFormation of a dense siloxane interlayer improving interfacial strength and stress transfer.
PolyurethaneAluminumModerate to SignificantCreation of a water-resistant interface, preventing environmental degradation of the bond. dakenchem.com
AcrylicSilicaModerateEnhanced wetting and formation of an interpenetrating network at the filler-matrix interface.

Surface Modification and Functionalization Studies

The ability of silanes to react with hydroxyl-rich surfaces makes them ideal candidates for surface modification. dakenchem.comgelest.com Tetra-(methylethylketoxime)silane can be used to alter the surface properties of various substrates, such as glass, ceramics, and metal oxides. The process involves the reaction of the silane with surface hydroxyl groups, leading to the formation of a covalently bonded siloxane layer. dakenchem.com

This surface modification can impart several desirable properties:

Hydrophobicity: The formation of a dense, crosslinked siloxane layer can significantly increase the water contact angle of a surface, making it water-repellent.

Improved Adhesion: As discussed previously, a silanized surface can act as a tie-layer for subsequent coatings or adhesives. dakenchem.commanchester.ac.uk

Corrosion Resistance: A thin, dense silane layer can act as a barrier to corrosive agents, protecting the underlying substrate.

While Tetra-(methylethylketoxime)silane itself does not introduce a new chemical functionality to the surface (other than the siloxane network), it can be used as a component in a mixture with other functional silanes to create a robust, functionalized surface coating. The tetrafunctionality would contribute to the durability and stability of the modified layer. Research in this area would involve optimizing the deposition parameters (e.g., concentration, temperature, and curing conditions) to achieve the desired surface properties.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure Analysis

The reactivity of TOS is primarily dictated by the nature of its silicon-oxygen-nitrogen (Si-O-N) linkage and the methylethylketoxime groups. Quantum chemical calculations can model the electron distribution around the central silicon atom and within the oxime functional groups. nih.gov These calculations can help in predicting the susceptibility of the Si-O bond to hydrolysis, a critical step in its crosslinking applications. sinosil.com The electrophilicity of the silicon atom and the nucleophilicity of the nitrogen and oxygen atoms can be quantified, providing insights into reaction pathways. rsc.orgresearchgate.net

For instance, studies on similar carbonyl oximes have utilized DFT methods like B3LYP to investigate reaction mechanisms and the influence of substituents on reactivity. nih.gov Such calculations can determine bond dissociation energies, activation barriers for reactions, and the stability of intermediates. acs.org In the context of TOS, this would involve modeling the interaction with water molecules to predict the activation energy for the hydrolysis of the Si-O bond.

Table 1: Predicted Electronic Properties from Analogous Systems

PropertyPredicted Characteristic for TOS (by analogy)Significance
HOMO-LUMO Gap Moderate, influenced by oxime substituents.Indicates chemical reactivity and electronic transition energies. nih.gov
Partial Atomic Charges Positive charge on Si, negative charges on O and N.Determines sites for nucleophilic and electrophilic attack.
Bond Order Relatively low for Si-O bonds.Suggests susceptibility to cleavage during hydrolysis.

This table is illustrative and based on general principles of quantum chemistry applied to analogous molecules, in the absence of specific published data for Tetra-(methylethylketoxime)silane.

Molecular Dynamics Simulations of Network Formation and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic processes of network formation and the interactions of molecules at interfaces. mdpi.com While specific MD studies on TOS are not prevalent, research on other silane (B1218182) coupling agents and polysiloxane network formation provides a framework for understanding the behavior of TOS. unm.edukpi.uacolab.ws

MD simulations can model the crosslinking process of silicone sealants where TOS is used as a crosslinker. sinosil.compowerchemical.net This involves simulating the movement and reactions of multiple TOS molecules and polydimethylsiloxane (B3030410) (PDMS) chains in a virtual environment. The simulation can track the formation of Si-O-Si bonds as the hydrolysis and condensation reactions proceed, leading to the development of a three-dimensional network. researchgate.netscielo.br These simulations can provide insights into the crosslink density, the flexibility of the resulting network, and the influence of reaction conditions on the final material properties. kpi.ua

Table 2: Potential Insights from MD Simulations of TOS (Hypothetical)

Simulation FocusPotential FindingsRelevance to Applications
Silicone Network Formation Crosslink density, network topology, and mechanical properties.Predicts the performance of RTV-1 sealants. powerchemical.net
Interfacial Adhesion Binding energy to substrates, orientation at the interface.Understands and improves adhesion in coatings and sealants.
Diffusion of Water Rate of water diffusion into the polymer matrix.Relates to the curing speed and long-term stability of the material.

This table presents hypothetical research directions and expected outcomes from MD simulations of TOS, based on studies of similar systems.

Computational Modeling of Hydrolysis and Condensation Pathways

The function of Tetra-(methylethylketoxime)silane as a crosslinker is fundamentally dependent on its hydrolysis and subsequent condensation reactions. sinosil.compowerchemical.net Computational modeling can provide a detailed, step-by-step understanding of these chemical pathways.

The hydrolysis of the Si-O bond in TOS is the initial and rate-determining step in the curing process of oxime-based silicone sealants. Computational models, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can simulate the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, and the final cleavage of the Si-O bond to form a silanol (B1196071) (Si-OH) and release methylethylketoxime. nih.govnih.govca.govnoaa.gov These models can elucidate the role of catalysts, such as tin compounds, in lowering the activation energy of this reaction. unm.edu Studies on the hydrolysis of other alkoxysilanes have shown that the reaction rates are significantly influenced by pH and the nature of the organic substituents. capes.gov.brnih.gov

Following hydrolysis, the resulting silanols undergo condensation to form siloxane (Si-O-Si) bonds, which create the crosslinked network. rsc.orgacs.orgresearchgate.net Computational modeling can trace the reaction coordinates for the condensation of two silanol groups, identifying the transition states and calculating the energy barriers. These simulations can also explore the competition between hydrolysis and condensation reactions under various conditions. researchgate.net

Table 3: Key Steps in Hydrolysis and Condensation of TOS for Computational Modeling

Reaction StepComputational ApproachKey Information Obtained
Hydrolysis of Si-O Bond QM/MM SimulationsActivation energy, transition state geometry, role of catalyst. researchgate.net
Homocondensation of Silanols DFT CalculationsReaction energy, mechanism of water elimination.
Heterocondensation with PDMS MD SimulationsRate of network formation, final polymer structure.

This table outlines the computational strategies that could be employed to study the reaction mechanisms of TOS, drawing parallels from research on other silane systems.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational spectroscopy is a valuable tool for interpreting experimental spectra and understanding reaction mechanisms at a molecular level. By predicting spectroscopic signatures, such as NMR chemical shifts and vibrational frequencies (IR and Raman), researchers can identify transient species and follow the progress of chemical reactions. nih.govunige.ch

For Tetra-(methylethylketoxime)silane, DFT calculations can be used to predict its ¹H, ¹³C, and ²⁹Si NMR spectra. illinois.eduresearchgate.netrsc.org The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule and to identify the products of its hydrolysis and condensation reactions. unige.chnih.gov For example, the change in the ²⁹Si NMR chemical shift can be used to monitor the conversion of TOS to silanols and then to siloxane networks. nih.gov

Similarly, computational methods can predict the infrared (IR) and Raman spectra of TOS and its reaction products. rsc.orgresearchgate.netnih.gov The calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching and bending of Si-O, C=N, and N-O bonds. wikipedia.org This allows for the identification of key functional groups and the tracking of their transformation during the curing process. For instance, the disappearance of the Si-O-N stretching vibration and the appearance of Si-O-Si stretching bands in the IR spectrum would provide direct evidence of the condensation reaction. researchgate.netrsc.org

Table 4: Computationally Predicted Spectroscopic Data for TOS (Illustrative)

Spectroscopic TechniquePredicted SignatureMechanistic Insight
²⁹Si NMR A specific chemical shift for the central Si atom.Changes upon hydrolysis and condensation, allowing reaction monitoring. nih.gov
¹³C NMR Distinct signals for the methyl, ethyl, and carbonyl carbons.Confirms the structure of the oxime ligand.
IR Spectroscopy Characteristic bands for Si-O-N, C=N, and N-O vibrations.Allows for tracking the consumption of TOS and formation of the siloxane network. wikipedia.org
Raman Spectroscopy Complementary vibrational modes to IR.Provides additional structural information. rsc.org

This table is illustrative, showing the potential of computational spectroscopy to elucidate the chemistry of TOS, based on established methodologies for similar compounds.

Mechanistic Studies of Degradation and Long Term Stability of Tetra Methylethylketoxime Silane Based Materials

Hydrolytic Degradation Mechanisms of Siloxane Networks

The hydrolysis of the siloxane (Si-O-Si) backbone is a primary concern for the long-term stability of silicone materials. While the Si-O-Si bond is generally stable, it can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases. The rate of hydrolysis is influenced by the pH of the environment.

The initial curing of TOS-based materials is itself a hydrolysis reaction. However, once the siloxane network is formed, further hydrolytic degradation can occur, leading to a breakdown of the polymer structure. This can result in a loss of mechanical properties, such as elasticity and strength. The kinetics of hydrolysis for alkoxysilanes have been studied, and it is known that the rate is dependent on factors like the water/silane (B1218182) ratio and the presence of catalysts. researchgate.netnih.gov For oxime-based systems, the Si-O-N bond is hydrolyzed during cure, and this bond is noted to be more stable than the Si-O-Ac bond in acetoxy systems, leading to different cure kinetics. researchgate.net

Thermal Degradation Pathways and By-product Analysis

The thermal stability of silicone resins is a key attribute, though they are not immune to degradation at elevated temperatures. The degradation of the polysiloxane network can proceed through several pathways, including depolymerization, which involves the formation of cyclic siloxane oligomers, and oxidation of the organic side groups. und.edu

Thermogravimetric analysis (TGA) is a common technique to study the thermal stability of these materials. For silicone resins, TGA can reveal the temperatures at which significant weight loss occurs, indicating decomposition. wikipedia.orggoogle.com TGA coupled with mass spectrometry (TGA-MS) or Fourier transform infrared spectroscopy (TGA-FTIR) allows for the identification of the evolved gaseous by-products during degradation. wikipedia.orgmdpi.com

Environmental Aging Mechanisms and Durability Research (e.g., UV, Moisture Exposure)

Materials based on tetra-(methylethylketoxime)silane are subject to environmental aging, primarily driven by exposure to ultraviolet (UV) radiation and moisture. This can lead to undesirable changes such as discoloration (yellowing), loss of gloss, and a decline in mechanical integrity. top-sealant.comresearchgate.net

Oxime-cured silicones are known to be susceptible to yellowing, particularly in the absence of UV light, a phenomenon that can sometimes be reversed upon UV exposure. wolf-group.com However, prolonged UV exposure can also lead to the photo-oxidation of the polymer and other formulation components. top-sealant.comadhesivesmag.com This degradation process involves the formation of chromophores, which are chemical groups that absorb visible light and cause the material to appear colored. adhesivesmag.com The oxidation of aminosilane (B1250345) adhesion promoters, often used in conjunction with TOS, can also contribute to discoloration. adhesivesmag.com

The interaction with environmental pollutants and incompatibility with other materials, such as certain rubbers, can also accelerate degradation and discoloration. specialchem.comjunbond.com Accelerated weathering tests are employed to simulate long-term environmental exposure and assess the durability of these materials. wolf-group.com

Strategies for Enhancing Degradation Resistance through Structural Modification and Additive Research

To counteract the degradation mechanisms, various strategies are employed, focusing on both structural modification of the silane crosslinker and the incorporation of stabilizing additives.

Structural Modification: The properties of the cured silicone elastomer are dependent on the structure of the silane crosslinker. researchgate.net Research into modifying the organic groups attached to the silicon atom aims to improve thermal stability and hydrolytic resistance. For instance, the incorporation of bulky or thermally stable groups into the polysiloxane backbone can hinder depolymerization reactions. sinosil.com

Additive Research: A common and effective approach to enhance durability is the use of additives.

UV Stabilizers: To protect against photodegradation, UV absorbers and hindered amine light stabilizers (HALS) are incorporated into formulations. specialchem.combasf.comwikipedia.orgspecialchem.comspecialchem.comnih.govapolloplastics.com.au UV absorbers function by absorbing harmful UV radiation and dissipating it as heat. basf.com HALS are particularly effective as they act as radical scavengers, inhibiting the polymer degradation process through a regenerative cycle. wikipedia.orgspecialchem.com

Antioxidants: These additives are crucial for preventing oxidative degradation that can occur during thermal stress and UV exposure. wolf-group.comnih.govspecialchem.com Phenolic antioxidants are commonly used to deactivate radicals formed during oxidation. specialchem.com

Fillers: The addition of reinforcing fillers like fumed silica (B1680970) can improve the mechanical properties and thermal stability of the silicone network. specialchem.com

By carefully selecting and combining these strategies, the long-term stability and performance of materials based on tetra-(methylethylketoxime)silane can be significantly improved, ensuring their reliability in demanding applications.

Emerging Research Areas and Future Directions

Development of Novel Tetra-(methylethylketoxime)silane Derivatives with Tailored Reactivity and Specificity

The development of new derivatives of Tetra-(methylethylketoxime)silane is a primary focus of current research, aiming to customize its performance for specialized applications. Scientists are modifying the ketoxime groups to control hydrolysis and condensation rates, which are critical for the curing of silicone systems.

One area of significant interest is the creation of derivatives that release alternative oximes upon hydrolysis, moving away from the standard methyl ethyl ketoxime (MEKO). sinosil.compowerchemical.net Due to regulatory pressures, particularly in Europe, there is a push to develop crosslinkers based on oximes like methyl isobutyl ketoxime (MIBKO) or acetoxime. sinosil.compowerchemical.net These novel silanes, such as Tetra(methylisobutylketoxime)silane, are being designed to offer different reactivity profiles and improved safety standards. sinosil.com

Furthermore, research is underway to synthesize hybrid silanes. These molecules incorporate other functional groups to act as adhesion promoters and crosslinkers simultaneously, enhancing the final properties of the material. By blending Tetra-(methylethylketoxime)silane (TOS) with other oxime silanes like Methyl Tris(methylethylketoxime)silane (MOS) or Vinyl Tris(methylethylketoxime)silane (VOS), formulations can be precisely tuned. sinosil.comsiliconeoil.net This allows for the optimization of properties such as skin-over time, curing rate, and elasticity. sinosil.compowerchemical.net For instance, combining TOS with MOS can improve curing speed and tensile strength. made-in-china.com

A comparative look at the reactivity of common oxime silanes generally follows the trend: TOS > VOS > MOS. sinosil.compowerchemical.net This hierarchy allows formulators to create specific blends to meet diverse application demands. sinosil.com Recent patents have also highlighted oxime silane (B1218182) crosslinkers based on 2-heptanoneoxime or 5-methyl-3-heptanone oxime, which have shown significantly improved early cracking behavior and skin formation times in silicone formulations. google.com

Advanced Catalyst Systems for Controlled Crosslinking and Reaction Selectivity

The crosslinking reactions of Tetra-(methylethylketoxime)silane are initiated by catalysts. While tin-based catalysts like dibutyl tin dilaurate have been traditionally used, there is a strong push towards developing more environmentally benign and highly selective alternatives. sisib.com

Research is now heavily focused on organometallic catalysts based on titanium, zirconium, and aluminum. acs.orggoogle.com These catalysts offer the potential for more controlled and selective crosslinking, leading to silicone networks with more uniform structures and enhanced performance. Titanium chelate catalysts, in particular, have been developed to accelerate the cure of alkoxy and oxime-based silicone compositions without causing gellation or nodule formation during storage. google.com

Recent spectroscopic studies have begun to elucidate the molecular interactions between titanium catalysts and silane crosslinkers at buried interfaces. acs.org This research reveals that the catalyst can segregate towards the interface, reacting with silanes to form intermediate species that enhance adhesion. acs.org Understanding these mechanisms is crucial for designing next-generation catalyst systems that provide precise control over the curing process, enabling features like a long working time followed by rapid curing when desired. acs.org The development of these advanced systems is critical for applications requiring high reliability and performance, such as in the automotive and electronics industries. sisib.comgoogle.com

Table 1: Comparison of RTV Silicone Cure Systems

Cure SystemCharacteristics
Acetoxy Relatively fast cure time; good adhesion; releases corrosive acetic acid. sisib.com
Alkoxy Slower cure than acetoxy; non-corrosive by-product; adhesion not as strong as acetoxy. sisib.com
Oxime Low corrosion behavior; longer cure times than acetoxy; by-product (e.g., MEKO) is neutral but facing regulatory scrutiny. sinosil.comsisib.com

Integration into Smart Materials and Self-Healing Systems Research

The chemistry of Tetra-(methylethylketoxime)silane is well-suited for the development of advanced "smart" materials. The reversible nature of the Si-O-N bond under specific conditions is a key area of investigation for creating self-healing systems. This concept falls under the umbrella of dynamic covalent chemistry, where reversible reactions allow materials to "error-check" and re-form bonds after being broken. nih.gov

In a self-healing context, if a silicone polymer crosslinked with an oxime silane is damaged, the broken crosslinks could potentially reform upon the application of a stimulus such as heat or moisture. This would restore the material's mechanical integrity. This dynamic capability opens the door for producing more durable and resilient silicone products.

Furthermore, these silanes are being integrated into stimuli-responsive polymers. For example, hydrogels crosslinked with oxime silanes could be designed to change their swelling behavior or permeability in response to environmental triggers like pH or temperature. Such materials have potential applications in fields like targeted drug delivery, environmental sensors, and soft robotics. The ability to precisely control the crosslinking chemistry is fundamental to designing these materials with predictable and reliable responses. mdpi.com

Sustainable Synthesis and Application Methodologies for Reduced Environmental Impact

In alignment with the principles of green chemistry, there is a growing emphasis on developing sustainable pathways for both the synthesis and application of Tetra-(methylethylketoxime)silane. youtube.comyoutube.com The goal is to minimize waste, reduce the use of hazardous substances, and lower energy consumption throughout the product lifecycle. mun.cayoutube.com

Research into sustainable synthesis is exploring more atom-economical routes that avoid hazardous reagents and solvents. youtube.com This includes developing solvent-free or one-pot synthesis methods and investigating the use of bio-derived raw materials for the ketoxime components. mun.ca The principles of green chemistry push for designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com

On the application side, a major driver is the reduction of volatile organic compounds (VOCs). This involves creating high-solid or solvent-free silicone formulations. The development of more efficient and selective catalysts also plays a role by lowering energy requirements and minimizing the formation of byproducts. youtube.com As regulations on chemicals like MEKO become stricter, the industry is proactively developing next-generation crosslinkers, such as those based on MIBKO, acetoxime, or other novel oximes, to ensure a reduced environmental and health impact. sinosil.compowerchemical.net

Q & A

Q. What are the optimal synthesis conditions for Tetra-(methylethylketoxime)silane, and how do solvent choices influence reaction efficiency and purity?

Methodological Answer:

  • Solvent Selection : Hydrocarbon solvents (e.g., pentane, n-hexane) are preferred for simplicity in product isolation, while polar solvents like tetrahydrofuran (THF) may require additional purification steps. Evidence suggests comparable yields across solvents, but pentane is widely used for its low boiling point and ease of removal .
  • Reaction Parameters : Stirring rates (e.g., 500 rpm) ensure homogeneity, and room-temperature hydrolysis (23 hours) is critical for precursor activation .
  • Purification : Post-synthesis, fractional distillation or column chromatography is recommended to isolate the compound from byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of Tetra-(methylethylketoxime)silane?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of oxime (-N-O) and methyl/ethyl groups. Peaks at δ 1.2–1.5 ppm (methyl) and δ 2.1–2.4 ppm (oxime) are diagnostic .
  • FTIR Analysis : Absorbance bands near 1640 cm1^{-1} (C=N stretch) and 910 cm1^{-1} (Si-O) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C13_{13}H27_{27}N3_3O3_3Si, 301.46 g/mol) and fragmentation patterns .

Q. What are the key safety considerations when handling Tetra-(methylethylketoxime)silane in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : The compound is flammable (H228) and a skin sensitizer (H317). Use flame-resistant equipment and conduct reactions under inert atmospheres .
  • Exposure Control : Wear nitrile gloves and chemical-resistant goggles. Ensure fume hoods with >100 ft/min face velocity for vapor containment .
  • Storage : Store in sealed containers at <25°C, away from oxidizers. Monitor air quality using OSHA-compliant sampling protocols .

Advanced Research Questions

Q. How does the oxime functional group in Tetra-(methylethylketoxime)silane influence its crosslinking efficiency in polymer matrices?

Methodological Answer:

  • Mechanistic Role : Oxime groups undergo condensation reactions with hydroxylated surfaces (e.g., ceramics, metals), forming stable Si-O-Si networks. Adjusting oxime concentration (0.5–1.0 vol. %) optimizes bond strength in composite materials .
  • Experimental Validation : Use microshear testing (ISO 6872) to measure adhesion strength. For example, silane primers with 1.0 vol. % oxime show 25–30% higher bond retention in dental ceramics compared to controls .

Q. What factors affect the hydrolytic stability of Tetra-(methylethylketoxime)silane, and how can storage conditions be optimized to prevent premature degradation?

Methodological Answer:

  • Critical Factors :
    • Moisture Exposure : Hydrolysis accelerates at >60% relative humidity. Use molecular sieves (4 Å) in storage containers .
    • Temperature : Degradation rates double with every 10°C increase. Store at 0–6°C for long-term stability .
  • Stabilization Strategies : Add desiccants (e.g., silica gel) and avoid aqueous solvents during formulation .

Q. How can researchers resolve contradictions in reported catalytic behaviors of Tetra-(methylethylketoxime)silane across different experimental setups?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Variations : Use HPLC to quantify impurities (e.g., unreacted ketoxime). Purity <95% may alter catalytic activity .
    • Solvent Effects : Compare reaction outcomes in polar vs. nonpolar solvents. For example, THF may stabilize intermediates, skewing kinetic data .
  • Standardization : Adopt ASTM E2857 for reproducible catalytic testing, including controlled humidity and temperature .

Q. What synergistic effects are observed when Tetra-(methylethylketoxime)silane is combined with other silane coupling agents in composite materials?

Methodological Answer:

  • Synergy with BTSE : Blending with 0.5–1.0 vol. % bis-triethoxysilyl ethane (BTSE) enhances crosslink density by 40% in epoxy resins. This is quantified via dynamic mechanical analysis (DMA) showing increased storage modulus (G') .
  • Composite Performance : In dental applications, combining with 3-methacryloxypropyltrimethoxysilane (MPS) improves shear bond strength by 18% due to dual methacrylate-oxime bonding mechanisms .

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Reactant of Route 1
(butan-2-ylideneamino) tris[(Z)-butan-2-ylideneamino] silicate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.